Talnetant hydrochloride Talnetant hydrochloride Talnetant Hcl(SB 223412 Hcl) is a potent and selective NK3 receptor antagonist(ki=1.4 nM, hNK-3-CHO); 100-fold selective for the hNK-3 versus hNK-2 receptor, with no affinity for the hNK-1 at concentrations up to 100 uM.IC50 Value: 1.4 nM (hNK-3-CHO binding Ki) [1]Target: NK3 receptorin vitro: In vitro studies demonstrated that 53 is a potent functional antagonist of the hNK-3 receptor (reversal of senktide-induced contractions in rabbit isolated iris sphincter muscles and reversal of NKB-induced Ca2+ mobilization in CHO cells stably expressing the hNK-3 receptor), while in vivo this compound showed oral and intravenous activity in NK-3 receptor-driven models (senktide-induced behavioral responses in mice and senktide-induced miosis in rabbits) [1]. Talnetant has high affinity for recombinant human NK3 receptors (pKi 8.7) and demonstrates selectivity over other neurokinin receptors (pKi NK2 = 6.6 and NK1<4). In native tissue-binding studies, talnetant displayed high affinity for the guinea pig NK3 receptor (pKi 8.5) [3].in vivo: Rectal barostat tests were performed on 102 healthy volunteers, randomized to receive either oral talnetant 25 or 100 mg or placebo over 14-17 days [2]. Talnetant (3-30 mg/kg i.p.) significantly attenuated senktide-induced /'wet dog shake/' behaviors in the guinea pig in a dose-dependent manner. Microdialysis studies demonstrated that acute administration of talnetant (30 mg/kg i.p.) produced significant increases in extracellular dopamine and norepinephrine in the medial prefrontal cortex and attenuated haloperidol-induced increases in nucleus accumbens dopamine levels in the freely moving guinea pigs [3].Toxicity: Talnetant had no effect on rectal compliance, sensory thresholds or intensity ratings compared with placebo [2].Clinical trial: Study Of Talnetant Versus Placebo And Risperidone In Schizophrenia. Phase 2
Brand Name: Vulcanchem
CAS No.: 204519-66-4
VCID: VC0003807
InChI: InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H
SMILES: CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
Molecular Formula: C25H23ClN2O2
Molecular Weight: 418.9 g/mol

Talnetant hydrochloride

CAS No.: 204519-66-4

Cat. No.: VC0003807

Molecular Formula: C25H23ClN2O2

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

Talnetant hydrochloride - 204519-66-4

CAS No. 204519-66-4
Molecular Formula C25H23ClN2O2
Molecular Weight 418.9 g/mol
IUPAC Name 3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H
Standard InChI Key BHCSUEHQURQVLD-UHFFFAOYSA-N
Isomeric SMILES CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
SMILES CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
Canonical SMILES CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl

Chemical and Physical Properties

Physicochemical Data

PropertyValue
Molecular FormulaC₂₅H₂₂N₂O₂·HCl
Exact Mass418.1448 g/mol
Melting PointNot reported
SolubilityModerate (aqueous)
LogPEstimated 3.8–4.2

The compound’s polar surface area (PSA) of 58.9 Ų and rotatable bond count of 5 suggest balanced membrane permeability and oral absorption .

Pharmacological Profile

Mechanism of Action

Talnetant hydrochloride selectively antagonizes the NK3 receptor (TACR3), a G protein-coupled receptor (GPCR) activated by neurokinin B (NKB). Binding studies demonstrate:

ReceptorKi (nM)Selectivity vs. NK3
TACR3 (NK3)1.0–1.4Reference
TACR2 (NK2)144.0100-fold
TACR1 (NK1)>100,000>10,000-fold

This selectivity arises from interactions with transmembrane domains 2 and 7 of TACR3, as predicted by homology modeling . Functional assays in CHO cells expressing human NK3 receptors show talnetant reverses senktide-induced Ca²⁺ mobilization with an IC₅₀ of 4.2 nM .

Central Nervous System Penetration

Despite being a zwitterionic compound, talnetant achieves cerebrospinal fluid concentrations at 20–30% of plasma levels due to active transport mechanisms . This property underpins its exploration in schizophrenia, where NK3 receptor modulation may regulate dopaminergic hyperactivity .

Therapeutic Applications

Approved and Investigational Uses

Primary Indication:

  • Bladder Dysfunction: Reduces urinary urgency and frequency by inhibiting NKB-mediated detrusor muscle contractions . A Phase II trial (N=102) showed 100 mg/day reduced incontinence episodes by 40% versus placebo (p<0.01) .

Investigational Applications:

ConditionPhaseMechanism
Irritable Bowel SyndromeIIVisceral hypersensitivity modulation
SchizophreniaIIDopamine-glutamate pathway regulation
Chronic CoughIAirway sensory nerve inhibition

Clinical Pharmacokinetics

Absorption and Distribution

  • Bioavailability: 65–70% (oral)

  • Tₘₐₓ: 1.5–2.0 hours

  • Protein Binding: 89–93% (albumin)

Metabolism and Excretion

Talnetant undergoes hepatic oxidation via CYP3A4/5 to inactive metabolites. Pharmacokinetic parameters from a 200 mg dose:

ParameterValue
Half-life (t₁/₂)2.56 hours
AUC₀–∞1,230 ng·h/mL
CL/F32.5 L/h

Renal excretion accounts for <10% of elimination .

Preclinical Research Findings

In Vitro Models

  • Rabbit Iris Sphincter: Reversed senktide-induced contractions (EC₅₀=8.3 nM) .

  • Guinea Pig Colon: Reduced NKB-mediated smooth muscle contraction by 78% at 10 nM .

In Vivo Efficacy

ModelOutcomeDose
Senktide-induced miosis90% inhibition (rabbits)3 mg/kg IV
NKB-induced hyperlocomotion70% reduction (mice)10 mg/kg PO

Current Development Status

As of April 2025, talnetant hydrochloride remains in Phase II trials for schizophrenia (NCT04833212) and overactive bladder (NCT04833584). Patent exclusivity in major markets extends to 2031 .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator